molecular formula C12H17N5 B1678134 N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine CAS No. 60559-98-0

N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine

Cat. No. B1678134
CAS RN: 60559-98-0
M. Wt: 231.3 g/mol
InChI Key: HKZNADVVGXKQDL-UHFFFAOYSA-N
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Description

N-cyano-N’-(1,1-dimethylpropyl)-N’’-(3-pyridinyl)guanidine, or NCNPPG, is an organonitrogen compound that has been studied for its potential applications in medical and scientific research. It is a substituted guanidine that has been found to have a wide range of biological activities, including anti-viral, anti-fungal, and anti-inflammatory properties. NCNPPG has been studied in both in vivo and in vitro systems, and its mechanism of action has been elucidated.

Scientific Research Applications

Guanidine Derivatives in Chemical Synthesis

Guanidine compounds have been explored for their roles in chemical synthesis and interactions. For instance, guanidine reacts with ketones to produce 1,3,5-triazaspiro[5.5]undeca-and [5.6]dodeca-1,3-dien-2,4-diamines and other derivatives, highlighting guanidine's reactivity and potential for creating complex heterocyclic structures (Wendelin, Zmölnig, & Schramm, 1980). Such reactions underscore the utility of guanidine and its derivatives in synthesizing a wide range of heterocyclic compounds, which could have applications in material science and as intermediates in pharmaceutical synthesis.

Hydrogen Bonding and Nucleoside Interactions

The study of guanidine derivatives extends to understanding the fundamental aspects of molecular interactions, such as hydrogen bonding in nucleosides. Research on nucleoside interactions in non-aqueous solutions reveals the specificity and strength of hydrogen bonding between complementary bases, with implications for understanding the molecular basis of nucleic acid structure and function (Katz & Penman, 1966). These insights are vital for the fields of molecular biology and biochemistry, where the principles of molecular recognition and interaction are foundational.

Potassium Channel Openers and Blockers

Another area of interest is the use of guanidine derivatives in studying the interactions of potassium channel openers and blockers. The synthesis and radioligand binding studies with a tritiated pinacidil analogue demonstrate how guanidine derivatives can be employed to elucidate the mechanisms of action of potassium channel modulators (Manley, Quast, Andres, & Bray, 1993). This research provides valuable insights into the pharmacology of potassium channels, with potential implications for the development of new therapies for cardiovascular and neurological disorders.

Self-Assembly and Nanotechnology

Furthermore, N-substituted guanidine derivatives have been explored for their ability to self-organize into complex structures, such as rosettes and nanotubes. The synthesis of N-substituted pyrido[4,3-d]pyrimidines demonstrates the potential of guanidine derivatives in the field of nanotechnology and materials science, where the controlled self-assembly of molecules into defined structures is a key objective (Durmus et al., 2013). Such structures could have applications in drug delivery, molecular electronics, and the development of novel materials.

properties

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNADVVGXKQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209335
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
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Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine

CAS RN

60559-98-0
Record name N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine
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Record name N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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